C19H35ClN2O3

Description

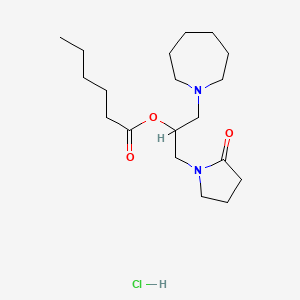

C₁₉H₃₅ClN₂O₃ is a chlorinated organic compound with a molecular weight of 374.94 g/mol (calculated from atomic masses). Its structure includes a long hydrocarbon chain (C₁₉H₃₅), a chlorine atom, and functional groups such as amines (N₂) and oxygen-containing moieties (O₃).

Properties

Molecular Formula |

C19H35ClN2O3 |

|---|---|

Molecular Weight |

374.9 g/mol |

IUPAC Name |

[1-(azepan-1-yl)-3-(2-oxopyrrolidin-1-yl)propan-2-yl] hexanoate;hydrochloride |

InChI |

InChI=1S/C19H34N2O3.ClH/c1-2-3-6-11-19(23)24-17(16-21-14-9-10-18(21)22)15-20-12-7-4-5-8-13-20;/h17H,2-16H2,1H3;1H |

InChI Key |

NJNIMCSKFMAYNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC(CN1CCCCCC1)CN2CCCC2=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Attachment of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where a chloroacetyl chloride reacts with the amine group on the pyrrolidine ring.

Addition of the Octyl Chain: The octyl chain is attached through an alkylation reaction, where an octyl halide reacts with the nitrogen atom on the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Reactor Design: Using continuous flow reactors to maintain consistent reaction conditions.

Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate: has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propanyl 3-[(chloroacetyl)(octyl)amino]-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins, inhibiting their activity.

Pathways Involved: It interferes with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Compound 1: C₉H₁₉ClN₂O₂ (CAS 1173206-71-7)

| Property | C₁₉H₃₅ClN₂O₃ | C₉H₁₉ClN₂O₂ |

|---|---|---|

| Molecular Weight | 374.94 g/mol | 222.71 g/mol |

| Solubility | Likely lower¹ | 5.77–38.4 mg/mL |

| Hydrocarbon Chain | C₁₉ (lipophilic) | C₉ (less lipophilic) |

| Bioavailability | Hypothetically lower² | 0.55 (moderate) |

Structural Implications :

The longer chain in C₁₉H₃₅ClN₂O₃ likely enhances lipophilicity, reducing aqueous solubility compared to C₉H₁₉ClN₂O₂ .

Compound 2: C₁₉H₁₈ClN₃O₂ (CAS 338751-07-8)

- Molecular Weight : 355.82 g/mol .

- Key Features: Pyrazol-3-one core with chlorophenyl and toluidinomethylene substituents. Higher aromaticity (16 aromatic heavy atoms) compared to C₁₉H₃₅ClN₂O₃ . Purity >90% in commercial samples .

| Property | C₁₉H₃₅ClN₂O₃ | C₁₉H₁₈ClN₃O₂ |

|---|---|---|

| Aromaticity | Likely lower³ | High (pyrazolone ring) |

| Functional Groups | Amine, oxygen moieties | Chlorophenyl, toluidinomethylene |

| Purity | Not reported | >90% |

Functional Differences :

The aromatic pyrazolone ring in C₁₉H₁₈ClN₃O₂ may enhance UV stability and π-π stacking interactions, whereas C₁₉H₃₅ClN₂O₃’s aliphatic chain could improve membrane permeability .

Compound 3: C₆H₃Cl₂N₃ (CAS 918538-05-3)

| Property | C₁₉H₃₅ClN₂O₃ | C₆H₃Cl₂N₃ |

|---|---|---|

| Chlorine Atoms | 1 | 2 |

| Solubility | Hypothetically higher⁴ | -2.32 (poor) |

| Reactivity | Moderate | High (dichloro + triazine) |

Reactivity Context :

The dichloro groups in C₆H₃Cl₂N₃ increase electrophilicity, making it more reactive in substitution reactions than C₁₉H₃₅ClN₂O₃ .

Research Findings and Implications

Solubility Trends :

- Molecular weight inversely correlates with solubility. C₁₉H₃₅ClN₂O₃’s higher weight suggests lower solubility than C₉H₁₉ClN₂O₂ but higher than C₆H₃Cl₂N₃ .

Lipophilicity: The C₁₉ chain in C₁₉H₃₅ClN₂O₃ likely enhances Log P (octanol-water partition coefficient), favoring blood-brain barrier penetration compared to smaller analogs .

Synthetic Complexity :

- C₁₉H₃₅ClN₂O₃’s long chain may complicate synthesis compared to C₁₉H₁₈ClN₃O₂, which has a stable aromatic core .

Notes

Solubility Hypothesis : Larger molecules like C₁₉H₃₅ClN₂O₃ typically exhibit reduced solubility due to increased van der Waals forces .

Bioavailability : Lipophilicity may enhance tissue penetration but reduce aqueous solubility, creating a trade-off in drug design .

Aromaticity Impact: Non-aromatic C₁₉H₃₅ClN₂O₃ may lack UV stability seen in C₁₉H₁₈ClN₃O₂ .

Reactivity vs. Stability : Single Cl in C₁₉H₃₅ClN₂O₃ may offer better stability than dichlorinated compounds like C₆H₃Cl₂N₃ .

Biological Activity

C19H35ClN2O3, commonly known as Triclocarban (TCC) , is an antimicrobial agent widely used in personal care products, particularly soaps and detergents. Its chemical structure includes a chlorinated aromatic ring and a carbanilide moiety, which contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with TCC, including its effects on various biological systems, potential toxicological implications, and relevant case studies.

- Molecular Formula : this compound

- Molecular Weight : 364.96 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-N-(4-chloro-2-methylphenyl)urea

Triclocarban exhibits its biological activity primarily through interactions with several nuclear receptors and calcium signaling pathways:

- Endocrine Disruption : TCC has been shown to enhance estrogen receptor (ER) and androgen receptor (AR) activity in vitro, indicating potential endocrine-disrupting effects. Specifically, TCC can increase hormone-dependent gene expression by up to 2.5-fold when combined with estradiol or testosterone .

- Calcium Signaling : TCC interacts with the ryanodine receptor (RyR1), leading to increased intracellular calcium levels in skeletal muscle cells. This interaction may alter calcium homeostasis, affecting muscle contraction and signaling pathways .

- Aryl Hydrocarbon Receptor (AhR) Activity : Although TCC exhibits weak agonistic activity at AhR, it can still influence gene expression related to xenobiotic metabolism and cellular stress responses .

Antimicrobial Activity

TCC's primary application is as an antimicrobial agent. It has demonstrated effectiveness against a range of bacteria, including:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Gram-negative Bacteria : Limited efficacy but shows some activity against Escherichia coli.

Case Studies

- In Vitro Studies : A study assessed the biological activities of TCC and its analogs in various bioassays, revealing that TCC enhances hormone-dependent gene expression without displaying significant agonistic activity on its own .

- Toxicological Implications : Research indicates that prolonged exposure to TCC may lead to adverse health effects due to its endocrine-disrupting properties. For instance, developmental studies in animal models have suggested potential impacts on reproductive health and neurodevelopment due to altered calcium signaling pathways .

Data Table: Biological Effects of Triclocarban

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Estrogen Receptor Activation | Up to 2.5-fold enhancement in gene expression | 1-10 μM |

| Androgen Receptor Activation | Up to 2.5-fold enhancement in gene expression | 1-10 μM |

| Calcium Mobilization | Significant increase in cytosolic [Ca²⁺] levels | 0.1-10 μM |

| Antimicrobial Efficacy | Effective against certain bacteria | Varies by species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.